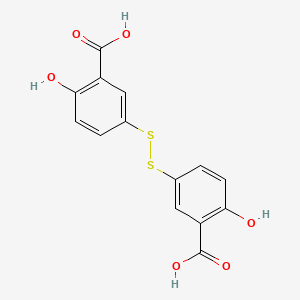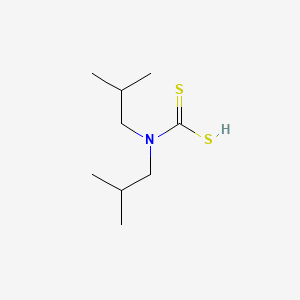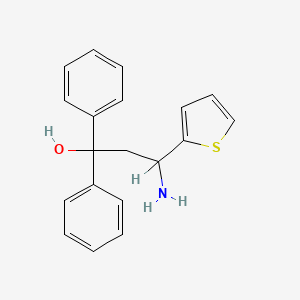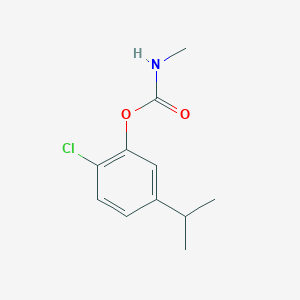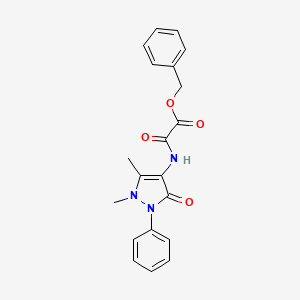
2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is a chemical compound with the molecular formula C12H18Cl3NO It is characterized by the presence of three chlorine atoms attached to the acetamide group and a 3,7-dimethylocta-1,6-dien-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ylamine with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,7-dimethylocta-1,6-dien-3-ylamine+trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
- 3,7-Dimethylocta-1,6-dien-3-yl propionate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
Uniqueness
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is unique due to its specific combination of trichloroacetamide and 3,7-dimethylocta-1,6-dien-3-yl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
51479-78-8 |
|---|---|
Molekularformel |
C12H18Cl3NO |
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide |
InChI |
InChI=1S/C12H18Cl3NO/c1-5-11(4,8-6-7-9(2)3)16-10(17)12(13,14)15/h5,7H,1,6,8H2,2-4H3,(H,16,17) |
InChI-Schlüssel |
OMJPNRPQUNHMOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)NC(=O)C(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


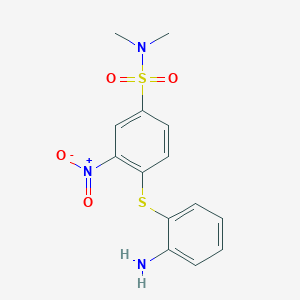

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
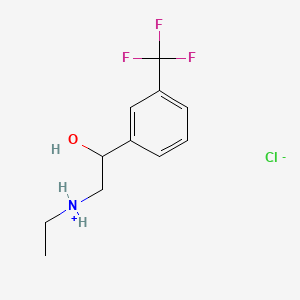

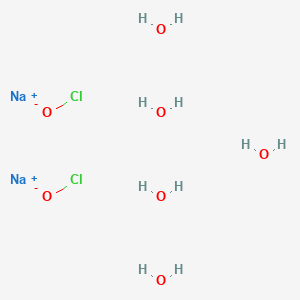
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
